1-Chloro-2,2,5-trimethylhexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-2,2,5-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI Key |
NUXIPEKYTWQUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 2,2,5 Trimethylhexane
Direct Halogenation Approaches to Branched Alkanes
Direct chlorination of alkanes offers a straightforward route to alkyl halides. This approach, however, is often challenged by a lack of selectivity, leading to a mixture of isomeric products, especially in the case of branched alkanes like 2,2,5-trimethylhexane (B165478).
Radical Chlorination Pathways and Regioselectivity Considerations
The chlorination of alkanes proceeds via a free-radical chain mechanism. This process is typically initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). wikipedia.orgorganic-chemistry.org These radicals can then abstract a hydrogen atom from the alkane, generating an alkyl radical. This alkyl radical subsequently reacts with another chlorine molecule to form the chlorinated alkane and a new chlorine radical, thus propagating the chain reaction. synarchive.com
The structure of 2,2,5-trimethylhexane presents several distinct types of hydrogen atoms—primary (1°), secondary (2°), and tertiary (3°)—each with different reactivities towards radical abstraction. The stability of the resulting alkyl radical dictates the preferred site of halogenation, following the general trend: tertiary > secondary > primary. byjus.com This is because the more substituted radicals are better stabilized by hyperconjugation.
In the case of 2,2,5-trimethylhexane, there are five unique positions where monochlorination can occur. wikipedia.orglibretexts.orgleah4sci.com The relative reactivity for hydrogen abstraction during chlorination is approximately 1 for primary, 3.5 to 4.5 for secondary, and 5 to 5.5 for tertiary hydrogens. wikipedia.orglibretexts.org This inherent reactivity difference leads to a predictable, albeit mixed, distribution of monochlorinated products. One analysis predicts that the chlorination of 2,2,5-trimethylhexane would yield approximately 10.53% of products from primary hydrogen abstraction, 36.84% from secondary abstraction, and 52.63% from tertiary abstraction. wikipedia.org Therefore, while 1-chloro-2,2,5-trimethylhexane would be formed, it would be part of a mixture containing other isomers such as 2-chloro-2,5,5-trimethylhexane and 3-chloro-2,2,5-trimethylhexane. unacademy.comslideserve.comchemspider.com
Predicted Product Distribution in the Radical Chlorination of 2,2,5-trimethylhexane
| Product | Type of Hydrogen Abstraction | Predicted Yield (%) |
| This compound | Primary | ~10.53 |
| 3-Chloro-2,2,5-trimethylhexane | Secondary | ~36.84 |
| 2-Chloro-2,5,5-trimethylhexane | Tertiary | ~52.63 |
| Other primary/secondary isomers | Primary/Secondary | (Included in above percentages) |
Note: The table presents a simplified distribution based on general reactivity ratios. Actual yields may vary with reaction conditions.
Photochemical Initiated Chlorination Techniques
Photochemical initiation is a common method to instigate the radical chlorination of alkanes. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction is triggered by the absorption of light energy, typically in the UV range, which provides the energy required for the homolytic cleavage of the Cl-Cl bond. synarchive.comnrochemistry.com This method avoids the need for high temperatures, which can lead to undesirable side reactions.
The photochlorination of hydrocarbons is generally unselective, though it follows the reactivity trend of C-H bonds: tertiary > secondary > primary. tutorchase.com At a temperature of 30°C, the relative reaction rates for the abstraction of primary, secondary, and tertiary hydrogen atoms are in a ratio of approximately 1 to 3.25 to 4.43. tutorchase.com When applying this to 2,2,5-trimethylhexane, light-induced chlorination is expected to produce a mixture of four distinct monochlorinated products. leah4sci.comunacademy.com To favor the formation of the primary chloride, this compound, an excess of the alkane can be used to statistically increase the chances of a chlorine radical encountering a primary hydrogen. synarchive.com
Conversion from Precursor Compounds
To circumvent the selectivity issues of direct halogenation, this compound can be synthesized from precursor compounds containing other functional groups. These methods often offer greater control over the final product's regiochemistry.
Hydroxide to Halide Transformations: Mechanistic Insights
A reliable method for the synthesis of alkyl chlorides is the conversion of the corresponding alcohol. For the synthesis of this compound, the precursor would be 2,2,5-trimethylhexan-1-ol (B1371258). nih.govnih.govnih.gov Several reagents can effect this transformation.
One common method involves the use of thionyl chloride (SOCl₂) . organicmystery.comresearchgate.net This reaction is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired alkyl chloride. organicmystery.com The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.
Another approach is the use of phosphorus pentachloride (PCl₅) . libretexts.orgchemguide.co.uk This reaction is typically vigorous and produces the chloroalkane along with phosphoryl chloride (POCl₃) and hydrogen chloride. libretexts.org
The Appel reaction provides a milder method for converting primary and secondary alcohols to alkyl chlorides using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). wikipedia.orgorganic-chemistry.orgnrochemistry.comtutorchase.com The reaction proceeds via an SN2 mechanism for primary alcohols, leading to an inversion of stereochemistry if the alcohol is chiral. organic-chemistry.orgnrochemistry.com The driving force for this reaction is the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct. wikipedia.org
Common Reagents for Alcohol to Alkyl Chloride Conversion
| Reagent | Byproducts | Advantages |
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts, easy purification |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Effective for primary and secondary alcohols |
| Triphenylphosphine (PPh₃) / CCl₄ | Triphenylphosphine oxide, Chloroform | Mild reaction conditions |
Alkene Hydrochlorination Strategies
The addition of hydrogen chloride (HCl) to an alkene is another viable route to synthesize this compound. The logical precursor for this reaction would be an isomer of trimethylhexene, such as 2,5,5-trimethylhex-1-ene. nih.gov
The regioselectivity of this reaction is governed by Markovnikov's rule , which states that in the addition of a protic acid to an asymmetric alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with more alkyl substituents. leah4sci.combeilstein-journals.org This occurs because the reaction proceeds through the more stable carbocation intermediate. Therefore, the standard hydrochlorination of 2,5,5-trimethylhex-1-ene would be expected to yield the tertiary chloride, 2-chloro-2,5,5-trimethylhexane, as the major product.
To obtain the desired this compound, an anti-Markovnikov addition is required. While the well-known peroxide-initiated anti-Markovnikov addition of HBr is not effective for HCl, alternative methods have been developed. beilstein-journals.org Recent advancements in photoredox catalysis have enabled the anti-Markovnikov hydrochlorination of α-olefins. researchgate.netmpg.deacs.org These methods often involve the generation of a radical intermediate under visible light, leading to the formation of the less substituted alkyl halide. researchgate.net
Substitution Reactions on Related Substrates
Substitution reactions on other haloalkanes can also be employed. The Finkelstein reaction , for instance, involves the exchange of one halogen for another. byjus.comwikipedia.orgunacademy.comtestbook.com While it is classically used to synthesize alkyl iodides from alkyl chlorides or bromides using sodium iodide in acetone, the principle can be adapted. byjus.comwikipedia.org If a different haloalkane, such as 1-bromo-2,2,5-trimethylhexane, were available, it could potentially be converted to this compound by reaction with a suitable chloride salt in an appropriate solvent. The success of this equilibrium-based reaction depends on factors like the relative nucleophilicity of the halides and the solubility of the resulting metal halide salt. organic-chemistry.org
Stereochemical Control and Diastereoselectivity in Synthesis
Achieving stereochemical control in the synthesis of this compound is a nuanced challenge. The molecule contains a stereocenter at the C2 position, and depending on the synthetic route, the creation of this and potentially other stereocenters must be carefully managed to obtain a specific diastereomer. Direct chlorination of 2,2,5-trimethylhexane is generally not a viable method for controlled synthesis as it typically proceeds via a radical mechanism, leading to a mixture of constitutional isomers and stereoisomers with poor selectivity. dicp.ac.cnorgosolver.com Therefore, more sophisticated strategies are required.
A logical and effective approach to introduce a chlorine atom at the C1 position with stereochemical control is through the stereospecific conversion of a chiral precursor alcohol, namely (R)- or (S)-2,2,5-trimethylhexan-1-ol. This strategy separates the challenge into two distinct parts: first, the diastereoselective synthesis of the chiral alcohol, and second, the stereospecific conversion of the alcohol to the corresponding chloride.
Diastereoselective Synthesis of 2,2,5-trimethylhexan-1-ol
The key to the stereocontrolled synthesis of this compound lies in the ability to prepare enantiomerically enriched 2,2,5-trimethylhexan-1-ol. Several asymmetric synthesis methods can be envisioned for this purpose. One common strategy is the asymmetric reduction of a prochiral ketone, 2,2,5-trimethylhexanal. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer of the alcohol over the other.
Another powerful method involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org For instance, an achiral acid derivative can be converted into a chiral amide or ester using a chiral amine or alcohol. Alkylation or other modifications of this new molecule can proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent removal of the auxiliary reveals the chiral product. wikipedia.orgosi.lv
The table below illustrates potential diastereoselective methods that could be adapted for the synthesis of chiral 2,2,5-trimethylhexan-1-ol, based on established methodologies for similar substrates.
Table 1: Potential Diastereoselective Syntheses of Chiral 2,2,5-trimethylhexan-1-ol
| Reaction Type | Chiral Reagent/Auxiliary | Substrate | Expected Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Asymmetric Reduction | Chiral Borane Reagent | 2,2,5-Trimethylhexanal | >90% |
| Alkylation with Chiral Auxiliary | Evans Oxazolidinone | Propionyl-derived oxazolidinone | >95% |
| Asymmetric Aldol Reaction | Chiral Catalyst | Acetaldehyde and Isovaleraldehyde | >90% |
Stereospecific Conversion of 2,2,5-trimethylhexan-1-ol to this compound
Once the chiral alcohol 2,2,5-trimethylhexan-1-ol is obtained, the final step is its conversion to this compound with control of the newly formed stereocenter. For a primary alcohol, this transformation can be achieved with high stereospecificity using a variety of reagents that proceed through an S(_N)2 mechanism, which results in the inversion of stereochemistry at the carbon center. unco.edumasterorganicchemistry.comlibretexts.org
The Appel reaction is a well-established method for converting alcohols to alkyl halides with inversion of configuration. orgosolver.comorganic-chemistry.orgnrochemistry.com This reaction typically employs triphenylphosphine (PPh(_3)) and a carbon tetrahalide, such as carbon tetrachloride (CCl(_4)), to generate the corresponding alkyl chloride. The reaction is known for its mild conditions and high yields. organic-chemistry.org
Other reagents, such as thionyl chloride (SOCl(_2)) in the presence of a base like pyridine, or phosphorus trichloride (B1173362) (PCl(_3)), can also be used to convert primary alcohols to chlorides, often with inversion of configuration. masterorganicchemistry.comlibretexts.org The choice of reagent can be critical to avoid side reactions and ensure high stereochemical fidelity, especially with sterically hindered substrates like 2,2,5-trimethylhexan-1-ol.
The table below summarizes common methods for the stereospecific conversion of primary alcohols to chlorides.
Table 2: Stereospecific Chlorination of Chiral Primary Alcohols
| Reagent System | Mechanism | Stereochemical Outcome | Typical Yields |
|---|---|---|---|
| PPh(_3), CCl(_4) (Appel Reaction) | S(_N)2 | Inversion of Configuration | 80-95% |
| SOCl(_2), Pyridine | S(_N)2 | Inversion of Configuration | 75-90% |
| PCl(_3) | S(_N)2 | Inversion of Configuration | 70-85% |
| Pivaloyl chloride/DMF | S(_N)2 | Inversion of Configuration | >90% researchgate.net |
By employing a two-step strategy involving the diastereoselective synthesis of the chiral alcohol precursor followed by a stereospecific chlorination, it is possible to exert a high degree of control over the stereochemistry of the final this compound product. The specific diastereomer obtained will depend on the enantiomer of the chiral alcohol used and the stereochemical course of the chlorination reaction.
Reactivity and Reaction Mechanisms of 1 Chloro 2,2,5 Trimethylhexane
Nucleophilic Substitution Reactionsorganicmystery.comucsb.educk12.org
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. organicmystery.comucsb.educk12.org For 1-Chloro-2,2,5-trimethylhexane, a primary alkyl halide, the significant steric bulk adjacent to the reaction center profoundly influences the operative mechanism.
SN1 Pathways: Carbocation Stability and Rearrangements
The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a carbocation intermediate. ucsb.edulibretexts.org The rate of an SN1 reaction is primarily dependent on the stability of this intermediate.
Formation of the Initial Carbocation : The first step in an SN1 pathway for this compound would be the dissociation of the chloride ion to form a primary carbocation. Primary carbocations are highly unstable and energetically unfavorable, suggesting that an SN1 reaction at this substrate would be inherently slow. quora.com
Carbocation Rearrangement : A key feature of reactions involving carbocations is their propensity to rearrange to a more stable form if possible. libretexts.orglumenlearning.comperiodicchemistry.com The initially formed 1,1-dimethyl-4-methylpentyl cation (a primary carbocation) can undergo a 1,2-alkyl shift (specifically, a methyl shift). In this process, a methyl group from the adjacent quaternary carbon (C2) migrates with its pair of electrons to the positively charged primary carbon (C1).
This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation (the 2,5-dimethyl-2-hexyl cation). This drive to form a more stable intermediate is a critical factor that can allow the SN1 pathway to proceed, despite the unfavorable initial step. quora.commasterorganicchemistry.com
Nucleophilic Attack : The resulting tertiary carbocation is planar and can be attacked by a nucleophile from either face, leading to a mixture of stereoisomers if the carbon becomes a chiral center. masterorganicchemistry.com
The SN1 pathway for this compound is thus characterized by a slow initial ionization followed by a rapid and favorable rearrangement. quora.comlumenlearning.com
| Step | Description | Intermediate | Stability |
| 1 | Heterolytic cleavage of the C-Cl bond. | Primary Carbocation | Very Low |
| 2 | 1,2-Methyl Shift. | Tertiary Carbocation | High |
| 3 | Nucleophilic attack on the rearranged carbocation. | Substitution Product | Stable |
SN2 Pathways: Steric Hindrance and Inversion of Configuration
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. ucsb.educhemguide.co.uk This mechanism requires the nucleophile to approach the electrophilic carbon from the side opposite the leaving group, a trajectory known as "backside attack". ck12.orgmasterorganicchemistry.com
For this compound, the structure presents significant challenges for the SN2 mechanism. The carbon atom bonded to the chlorine (the alpha-carbon) is adjacent to a quaternary carbon (the beta-carbon) that holds two methyl groups and a larger alkyl chain. This arrangement is analogous to a neopentyl halide. masterorganicchemistry.com
This bulky t-butyl-like group creates severe steric hindrance, effectively shielding the alpha-carbon from the incoming nucleophile. masterorganicchemistry.comchemistrysteps.comlibretexts.orgyoutube.com The energy of the transition state, where the nucleophile, the alpha-carbon, and the leaving group are all partially bonded, becomes prohibitively high due to steric repulsion. libretexts.org Consequently, SN2 reactions for this compound are extremely slow, to the point of being practically non-existent under normal conditions. masterorganicchemistry.comyoutube.com While an SN2 reaction would theoretically lead to an inversion of configuration at the reaction center, the rate is too slow to be a viable pathway. ck12.org
| Substrate Type | Example | Relative SN2 Rate | Reason |
| Methyl | Methyl Chloride | Very Fast | Minimal steric hindrance |
| Primary | 1-Chlorobutane | Fast | Low steric hindrance |
| Primary (Neopentyl-like) | This compound | Extremely Slow | Severe steric hindrance from β-carbon masterorganicchemistry.com |
| Secondary | 2-Chlorobutane | Slow | Moderate steric hindrance |
| Tertiary | t-Butyl Chloride | Does not occur | Complete steric hindrance |
Competitive Substitution Pathways in Branched Systems
In branched systems like this compound, the SN1 and SN2 mechanisms are in competition. The outcome is determined by the substrate structure, the nucleophile's strength, and the solvent. libretexts.orglibretexts.org
SN2 is Disfavored : As established, severe steric hindrance makes the SN2 pathway highly unlikely. masterorganicchemistry.comchemistrysteps.com
SN1 is Possible via Rearrangement : The SN1 pathway, while starting with the formation of an unstable primary carbocation, becomes feasible due to the subsequent stabilizing alkyl shift to a tertiary carbocation. quora.comperiodicchemistry.com
Therefore, under conditions that favor substitution (e.g., a good, non-basic nucleophile), the reaction is most likely to proceed, albeit slowly, through an SN1 mechanism involving carbocation rearrangement. Weak nucleophiles and polar protic solvents, which stabilize the carbocation intermediate, would favor this SN1 pathway over the sterically blocked SN2 route. libretexts.orglibretexts.org
Elimination Reactions: Regioselectivity and Stereospecificitylibretexts.orgbyjus.com
Elimination reactions compete with substitution and involve the removal of atoms or groups from adjacent carbons to form a double bond. byjus.com
E1 Mechanisms: Carbocation Intermediates and Zaitsev's Rule
The E1 (Elimination, Unimolecular) mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate and is a two-step process. lumenlearning.com
Carbocation Formation and Rearrangement : The reaction begins with the same rate-determining step as the SN1 pathway: the loss of the chloride ion to form a primary carbocation, which then rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation. lumenlearning.comperiodicchemistry.com
Deprotonation and Zaitsev's Rule : In the second step, a weak base (often the solvent) removes a proton from a carbon adjacent to the carbocation center. For the rearranged tertiary carbocation, there are two types of adjacent protons that can be removed, leading to different alkene products. The regioselectivity of this step is generally governed by Zaitsev's Rule . bartleby.commasterorganicchemistry.com This rule states that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.comchadsprep.comyoutube.comlibretexts.orglibretexts.org
Major Product : Removal of a proton from the adjacent methylene group (C3) results in the formation of 2,5-dimethylhex-2-ene, a trisubstituted alkene. According to Zaitsev's rule, this is the major product. khanacademy.org
Minor Product : Removal of a proton from one of the methyl groups at C2 results in 2,5-dimethylhex-1-ene, a disubstituted alkene, which would be the minor product.
E1 reactions are favored by heat and are not stereospecific, meaning a mixture of E/Z isomers can be formed if applicable. lumenlearning.commasterorganicchemistry.com
E2 Mechanisms: Concerted Bond Cleavage and Antiperiplanar Geometry
The E2 (Elimination, Bimolecular) reaction is a single, concerted step where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. lumenlearning.com This mechanism has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). ucalgary.calibretexts.orgmasterorganicchemistry.com
In the acyclic this compound, rotation around the carbon-carbon bonds allows the necessary anti-periplanar geometry to be achieved. The reaction requires a strong, often bulky, base. libretexts.orglumenlearning.com
Regioselectivity : Similar to the E1 reaction, two different beta-hydrogens can be removed.
With a strong, non-bulky base (like ethoxide), the reaction will typically follow Zaitsev's rule, leading to the more substituted alkene (2,5-dimethylhex-2-ene) as the major product. msu.edu
However, with a sterically hindered base (like potassium tert-butoxide), the base will have difficulty accessing the more sterically hindered proton on the internal carbon (C3). It will preferentially remove a proton from the less hindered terminal methyl group (C1), leading to the formation of the less substituted alkene (2,2,5-trimethylhex-1-ene), known as the Hofmann product. khanacademy.orgmsu.edu
The choice of base is therefore critical in controlling the regiochemical outcome of the E2 reaction for this substrate.
| Mechanism | Base Requirement | Intermediate | Rearrangement | Regioselectivity | Stereochemistry |
| E1 | Weak Base | Carbocation | Yes (Alkyl Shift) | Zaitsev (more substituted) lumenlearning.comchadsprep.com | Not stereospecific |
| E2 | Strong Base | None (Transition State) | No | Zaitsev (small base) or Hofmann (bulky base) msu.edu | Requires anti-periplanar geometry libretexts.orgkhanacademy.org |
Competition Between Substitution and Elimination in Alkyl Halides
Nucleophilic substitution and elimination reactions are often competing processes when an alkyl halide is treated with a nucleophile or base. libretexts.org The structure of the alkyl halide, the nature of the nucleophile/base, and the reaction conditions determine the predominant pathway. For this compound, the carbon atom bonded to the chlorine is a primary carbon. However, it is adjacent to a quaternary carbon (a carbon bonded to four other carbons), creating a neopentyl-like structure. This steric bulk is a critical factor in its reactivity.
SN2 Reaction : The bimolecular nucleophilic substitution (SN2) mechanism requires the nucleophile to perform a backside attack on the carbon bearing the leaving group. pearson.com In this compound, the bulky gem-dimethyl group on the adjacent carbon severely hinders this approach, making the SN2 pathway extremely slow and generally unfavorable.
E2 Reaction : The bimolecular elimination (E2) mechanism involves a concerted step where a base removes a proton from a beta-carbon (a carbon adjacent to the one with the leaving group) while the leaving group departs. pearson.com this compound has hydrogens only on one beta-carbon (C3), meaning only a single alkene product can be formed. A strong, non-bulky base will favor the E2 pathway over the sterically hindered SN2 pathway.
SN1 and E1 Reactions : These unimolecular pathways proceed through a carbocation intermediate. openstax.org As a primary alkyl halide, this compound is not expected to readily form a primary carbocation due to its instability. Therefore, SN1 and E1 reactions are highly unlikely unless conditions promote a carbocation rearrangement (e.g., a hydride shift) to a more stable tertiary carbocation.
The competition between these pathways is summarized in the table below.
| Reaction Type | Substrate (this compound) | Conditions Favoring Pathway | Likelihood |
| SN2 | Primary, but sterically hindered (neopentyl-type) | Strong, small nucleophile | Very Low |
| E2 | Primary, has accessible β-hydrogens | Strong, concentrated base | High |
| SN1 | Primary | Protic solvent, non-basic nucleophile | Very Low (unless rearrangement occurs) |
| E1 | Primary | Protic solvent, weak base, heat | Very Low (unless rearrangement occurs) |
E1cB Mechanisms in Specialized Contexts
The E1cB (Elimination, Unimolecular, Conjugate Base) mechanism is a two-step elimination pathway that proceeds through a carbanion intermediate. libretexts.orgmasterorganicchemistry.com This mechanism is distinct from E1 and E2 pathways and has specific requirements that are generally not met by simple alkyl halides like this compound.
Key requirements for an E1cB reaction include:
An acidic β-hydrogen : The proton on the beta-carbon must be sufficiently acidic to be removed by a base, forming a stabilized carbanion. This stabilization is typically provided by an adjacent electron-withdrawing group, such as a carbonyl (C=O) or nitro (NO₂) group. libretexts.org
A poor leaving group : A leaving group that is less likely to depart on its own (like -OH) favors the E1cB pathway because it allows time for the carbanion to form first. masterorganicchemistry.com
In the case of this compound:
It lacks any electron-withdrawing groups to increase the acidity of its β-hydrogens.
The chloride ion (Cl⁻) is a relatively good leaving group, which favors concerted (E2) or pre-dissociative (E1) mechanisms over the formation of a carbanion intermediate.
Therefore, the E1cB mechanism is not considered a viable reaction pathway for this compound under typical elimination conditions.
Radical Reactions of Branched Chloroalkanes
Free-radical reactions provide a common method for the halogenation of alkanes and are used in the synthesis of chloroalkanes. wikipedia.org The synthesis of this compound can be achieved through the free-radical chlorination of the parent alkane, 2,2,5-trimethylhexane (B165478), typically initiated by UV light or heat. evitachem.com
The reaction proceeds via a chain mechanism involving three stages: lumenlearning.com
Initiation : UV light causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). chemtube3d.com
Propagation : A chlorine radical abstracts a hydrogen atom from the alkane to form hydrogen chloride (HCl) and an alkyl radical. This alkyl radical then reacts with another Cl₂ molecule to form the chloroalkane product and a new chlorine radical, which continues the chain. lumenlearning.com
Termination : The reaction stops when two radicals combine with each other. wikipedia.org
While this method can produce the desired product, the chlorination of a branched alkane like 2,2,5-trimethylhexane is often non-selective. missouri.edu The chlorine radical can abstract any of the hydrogen atoms in the molecule, leading to a mixture of isomeric products. The reactivity of C-H bonds towards radical abstraction generally follows the order: tertiary > secondary > primary. This is due to the greater stability of the resulting tertiary, secondary, and primary alkyl radicals. lumenlearning.com
| Position of Hydrogen in 2,2,5-trimethylhexane | Type of Hydrogen | Number of Hydrogens | Potential Product |
| C1 | Primary | 3 | This compound |
| C3 | Secondary | 2 | 3-Chloro-2,2,5-trimethylhexane |
| C4 | Secondary | 2 | 4-Chloro-2,2,5-trimethylhexane |
| C5 | Tertiary | 1 | 5-Chloro-2,2,5-trimethylhexane |
| Methyl on C2 | Primary | 6 | This compound (same as C1) |
| Methyl on C5 | Primary | 6 | 1-Chloro-2,5,5-trimethylhexane |
Organometallic Reactions and Derivatization (e.g., Grignard Reagent Formation)
Alkyl halides are important precursors for the formation of organometallic compounds, most notably Grignard reagents. This compound can be converted into its corresponding Grignard reagent, (2,2,5-trimethylhexyl)magnesium chloride, by reacting it with magnesium metal in an anhydrous aprotic solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). mnstate.eduyoutube.com
The resulting Grignard reagent is a powerful synthetic tool. The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic. youtube.com This allows it to form new carbon-carbon bonds by reacting with electrophilic carbon atoms, particularly those in carbonyl groups. mnstate.edu
The reactions of (2,2,5-trimethylhexyl)magnesium chloride are characteristic of Grignard reagents:
Reaction with Formaldehyde : Produces a primary alcohol after an acidic workup.
Reaction with other Aldehydes : Yields secondary alcohols.
Reaction with Ketones : Forms tertiary alcohols. youtube.com
Reaction with Esters or Acid Chlorides : Results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. youtube.com
| Electrophile | Intermediate Product (Alkoxide) | Final Product (After Acid Workup) | Class of Alcohol |
| Formaldehyde (CH₂O) | (3,3,6-trimethylheptyloxy)magnesium chloride | 3,3,6-trimethylheptan-1-ol | Primary |
| Acetaldehyde (CH₃CHO) | (4,4,7-trimethyl-2-octyloxy)magnesium chloride | 4,4,7-trimethyloctan-2-ol | Secondary |
| Acetone ((CH₃)₂CO) | (2,4,4,7-tetramethyl-2-octyloxy)magnesium chloride | 2,4,4,7-tetramethyloctan-2-ol | Tertiary |
Advanced Spectroscopic and Structural Elucidation of 1 Chloro 2,2,5 Trimethylhexane
Advanced Mass Spectrometry (MS) Fragmentation Studies
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure. wikipedia.org
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile compounds like 1-Chloro-2,2,5-trimethylhexane, especially within complex mixtures. In this technique, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. hpst.czgcms.cz As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer. The molecule is then ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification of the compound by comparing the spectrum to a library of known compounds.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula. For this compound (C₉H₁₉Cl), HRMS can easily distinguish its molecular ion from other ions that have the same nominal mass but a different elemental composition. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, results in two distinct molecular ion peaks (M⁺ and M⁺+2), which is a characteristic signature for monochlorinated compounds. miamioh.eduyoutube.com
Calculated Exact Mass for C₉H₁₉³⁵Cl: 162.1175
Calculated Exact Mass for C₉H₁₉³⁷Cl: 164.1146
Upon ionization in an electron impact mass spectrometer, the molecular ion of this compound becomes energetically unstable and undergoes fragmentation. wikipedia.orgyoutube.com The fragmentation patterns are predictable based on the stability of the resulting carbocations and neutral radicals. For alkyl halides, common fragmentation pathways include alpha-cleavage and the loss of the halogen atom. youtube.comlibretexts.orgyoutube.com
Key fragmentation pathways for this compound include:
Loss of a Chlorine Radical: Cleavage of the C-Cl bond results in the formation of a C₉H₁₉⁺ carbocation. This would produce a peak at m/z 127.
Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbon bearing the chlorine atom (the C1-C2 bond). This is a common pathway for alkyl halides. youtube.comlibretexts.org
Loss of a tert-Butyl Group: Alkanes readily fragment at branched points to form stable carbocations. libretexts.orglibretexts.org A prominent fragmentation would be the loss of a tert-butyl radical (•C(CH₃)₃) from the C-2 position, leading to a stable cation at m/z 105 (for the ³⁵Cl isotope) and 107 (for the ³⁷Cl isotope).
Loss of an Isopropyl Group: Cleavage at the C4-C5 bond could lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a fragment ion.
Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion can occur, leading to a peak at m/z 126 (M-36).
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Possible Fragment Ion | Proposed Fragmentation Pathway |
| 162 | 164 | [C₉H₁₉Cl]⁺ | Molecular Ion (M⁺) |
| 127 | - | [C₉H₁₉]⁺ | Loss of •Cl |
| 126 | - | [C₉H₁₈]⁺• | Loss of HCl |
| 105 | 107 | [C₅H₁₀Cl]⁺ | Loss of •C(CH₃)₃ (tert-butyl radical) |
| 57 | - | [C₄H₉]⁺ | tert-butyl cation |
| 43 | - | [C₃H₇]⁺ | Isopropyl cation |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes the excitation of molecules to a higher vibrational state. For this compound, the IR spectrum is characterized by absorption bands corresponding to the various vibrational modes of its constituent bonds.
The primary vibrational modes observed in the spectrum of this compound include C-H stretching and bending vibrations from the methyl and methylene groups, as well as the characteristic C-Cl stretching vibration. The presence of the gem-dimethyl group at the C2 position and the isopropyl group at the C5 position gives rise to specific bending vibrations.
The C-H stretching vibrations for the methyl (CH₃) and methylene (CH₂) groups are typically observed in the 2850-3000 cm⁻¹ region. The asymmetric and symmetric stretching of the CH₃ groups and the CH₂ group will result in multiple overlapping peaks in this area. C-H bending vibrations appear in the fingerprint region, with characteristic absorptions for methyl groups around 1470-1450 cm⁻¹ and 1385-1370 cm⁻¹, the latter being indicative of the gem-dimethyl and isopropyl groups. The C-Cl stretching vibration for a primary alkyl halide like this compound is expected to appear in the range of 730-550 cm⁻¹. The exact position of this band can be influenced by the conformation of the molecule.
A detailed assignment of the principal vibrational modes for this compound based on characteristic group frequencies is presented in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2960-2950 | Asymmetric C-H Stretch | -CH₃ |
| 2870-2860 | Symmetric C-H Stretch | -CH₃ |
| 2930-2920 | Asymmetric C-H Stretch | -CH₂- |
| 2860-2850 | Symmetric C-H Stretch | -CH₂- |
| 1470-1450 | C-H Bending (Scissoring/Asymmetric) | -CH₂- and -CH₃ |
| 1385-1380 | C-H Bending (Symmetric Umbrella) | -CH₃ |
| 1370-1365 | C-H Bending (Symmetric) | -C(CH₃)₂ (gem-dimethyl) |
| 725-650 | C-Cl Stretch | -CH₂-Cl |
Conformational Analysis using Spectroscopic Data
The study of different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. For this compound, rotational isomers, or conformers, can exist due to rotation around the various C-C single bonds. The conformational preference of the molecule is influenced by steric and electronic effects, and different conformers often have distinct energies and spectroscopic signatures.
Spectroscopic techniques, particularly vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in the conformational analysis of haloalkanes. By analyzing the spectra at different temperatures, the relative stabilities and energy differences between conformers can be determined.
In the case of similar chloroalkanes, it has been observed that different conformers exhibit unique vibrational frequencies, particularly for the C-Cl stretching and skeletal bending modes. acs.org For instance, the C-Cl stretching frequency is often higher for the gauche conformer compared to the trans conformer. By measuring the relative intensities of the IR or Raman bands corresponding to each conformer at various temperatures, the enthalpy difference (ΔH) between them can be calculated using the van't Hoff equation.
The table below summarizes the expected key parameters that could be derived from a spectroscopic conformational analysis of this compound, based on studies of similar molecules.
| Spectroscopic Technique | Measured Parameter | Information Obtained |
| Infrared (IR) Spectroscopy | Wavenumber of C-Cl stretch for each conformer | Identification of different conformers |
| Variable-Temperature IR | Relative peak intensities | Enthalpy difference (ΔH) between conformers |
| Raman Spectroscopy | Low-frequency skeletal bending modes | Further differentiation of conformers |
| Nuclear Magnetic Resonance (NMR) | Vicinal coupling constants (³JHH) | Dihedral angles and preferred conformation |
Computational and Theoretical Chemistry Studies of 1 Chloro 2,2,5 Trimethylhexane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods, grounded in quantum mechanics, provide detailed insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations could be employed to determine various electronic properties of 1-chloro-2,2,5-trimethylhexane, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial atomic charges on each atom. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
For a molecule like this compound, DFT could be used to analyze how the presence of the chlorine atom influences the electronic properties of the trimethylhexane backbone. The electronegativity of chlorine would lead to a polarization of the C-Cl bond, which in turn would affect the reactivity of the entire molecule.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -10.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 2.1 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 12.6 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.0 D | Quantifies the overall polarity of the molecule. |
| Partial Charge on Cl | -0.25 e | Indicates the electron-withdrawing effect of chlorine. |
| Partial Charge on C1 | +0.15 e | Shows the electrophilic nature of the carbon bonded to chlorine. |
Note: The values in this table are illustrative and represent typical ranges for similar chloroalkanes. Specific calculations would be needed to determine the actual values for this compound.
Ab Initio Methods for Geometry Optimization and Vibrational Frequencies
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be used to perform highly accurate calculations of molecular geometries and vibrational frequencies.
For this compound, ab initio geometry optimization would be used to find the most stable three-dimensional arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles. Following optimization, a vibrational frequency analysis could be performed. The results of this analysis are twofold: they confirm that the optimized structure is a true energy minimum, and they provide theoretical predictions of the molecule's infrared (IR) spectrum. Each calculated vibrational frequency corresponds to a specific type of molecular motion, such as C-H stretching, C-C bond bending, or the characteristic C-Cl stretch.
Conformational Isomerism and Energy Landscapes
Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements known as conformations. The study of these different conformations and their relative energies is known as conformational analysis. A potential energy surface (PES) or energy landscape can be computationally generated to map the energy of the molecule as a function of its geometry.
By systematically rotating the dihedral angles of the flexible bonds in this compound, computational methods can identify the different stable conformers (energy minima) and the transition states that connect them. This analysis provides insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature. The steric hindrance caused by the bulky trimethyl groups would significantly influence the conformational preferences of the molecule.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, reaction pathway modeling could be used to study various transformations, such as nucleophilic substitution or elimination reactions.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. For example, the mechanism of a reaction between this compound and a nucleophile could be computationally modeled to determine whether it proceeds through an SN1 or SN2 pathway.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. As mentioned, ab initio and DFT calculations can predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum.
In addition to IR spectroscopy, computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in this compound, a theoretical NMR spectrum (¹H and ¹³C) can be generated. This predicted spectrum can be an invaluable tool in the interpretation of experimental NMR data and the structural elucidation of the compound.
Molecular Mechanics (MM3) and Force Field Development for Halogenated Alkanes
Molecular mechanics is a computational method that uses classical physics to model the behavior of molecules. Unlike quantum chemical methods, which explicitly treat electrons, molecular mechanics represents atoms as balls and bonds as springs. The energy of a molecule is calculated using a set of empirical parameters known as a force field.
The MM3 force field is a widely used parameter set for small organic molecules. youtube.com While MM3 has a large set of parameters for hydrocarbons, specific parameters for halogenated compounds are also crucial for accurate modeling. youtube.comsemanticscholar.org The development of accurate force fields for halogenated alkanes is an ongoing area of research. nih.gov These force fields must correctly account for factors such as the polarization of the C-X bond (where X is a halogen) and the van der Waals interactions of the halogen atom. nih.gov A well-parameterized force field for halogenated alkanes would allow for the rapid calculation of conformational energies and geometries for molecules like this compound, making it a valuable tool for studying larger systems or for performing molecular dynamics simulations. nih.govstanford.edu
Synthetic Utility and Applications of 1 Chloro 2,2,5 Trimethylhexane As a Precursor
Role in the Synthesis of Complex Organic Molecules
As a primary alkyl halide, 1-chloro-2,2,5-trimethylhexane is a valuable building block for the introduction of the 2,2,5-trimethylhexyl group into organic molecules. This is achieved through a variety of substitution and organometallic reactions.
Formation of Branched Alcohols and Ethers
Branched Alcohols: The synthesis of the corresponding primary alcohol, 2,2,5-trimethylhexan-1-ol (B1371258), can be accomplished through a nucleophilic substitution reaction. While direct hydrolysis with aqueous bases can be slow for alkyl chlorides, conversion to the more reactive iodide followed by substitution is a common strategy. A more direct and generally higher-yielding method involves the formation of a Grignard reagent from this compound, followed by reaction with oxygen and subsequent workup.
Ethers: The Williamson ether synthesis provides a classical and effective method for the preparation of ethers from this compound. wikipedia.orgmasterorganicchemistry.comchemistrytalk.orgyoutube.comjk-sci.com This S(_N)2 reaction involves the displacement of the chloride by an alkoxide nucleophile. wikipedia.orgmasterorganicchemistry.comchemistrytalk.orgyoutube.comjk-sci.com Due to the primary nature of the alkyl halide, this reaction is generally efficient, although the steric hindrance near the reaction center may require slightly more forcing conditions compared to less branched halides. A variety of ethers can be synthesized by choosing the appropriate alkoxide.
Table 1: Examples of Williamson Ether Synthesis with this compound
| Alkoxide Reactant | Product Ether |
| Sodium methoxide | 1-Methoxy-2,2,5-trimethylhexane |
| Sodium ethoxide | 1-Ethoxy-2,2,5-trimethylhexane |
| Sodium tert-butoxide | 1-(tert-Butoxy)-2,2,5-trimethylhexane |
Synthesis of Organometallic Reagents for Cross-Coupling Reactions
The formation of organometallic reagents from this compound is a key step in its utilization for carbon-carbon bond formation. The most common of these is the Grignard reagent, formed by reacting the alkyl chloride with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
The resulting Grignard reagent, (2,2,5-trimethylhexyl)magnesium chloride, is a potent nucleophile and can be used in a variety of cross-coupling reactions to form new carbon-carbon bonds. For instance, in the presence of a suitable catalyst (often based on iron, palladium, or nickel), it can be coupled with aryl or vinyl halides to produce alkylated aromatic or olefinic compounds. nii.ac.jpdtu.dkresearchgate.netnih.govlookchem.com
Table 2: Potential Cross-Coupling Reactions of (2,2,5-trimethylhexyl)magnesium chloride
| Coupling Partner | Catalyst | Product |
| Bromobenzene | Fe(acac)(_3) | (2,2,5-Trimethylhexyl)benzene |
| Iodobenzene | Pd(PPh(_3))(_4) | (2,2,5-Trimethylhexyl)benzene |
| Vinyl bromide | Ni(dppe)Cl(_2) | 4,4,7-Trimethyl-1-octene |
This table illustrates potential applications of the Grignard reagent derived from this compound in cross-coupling reactions based on established methodologies.
Alkene Formation via Dehydrohalogenation for Further Derivatization
This compound can undergo elimination reactions, specifically dehydrohalogenation, to form alkenes. doubtnut.comlibretexts.org This reaction is typically promoted by treatment with a strong, sterically hindered base, such as potassium tert-butoxide. The primary product of this elimination reaction is 2,2,5-trimethyl-1-hexene. The formation of the less substituted alkene (Hofmann product) is favored due to the steric bulk of both the substrate and the base.
The resulting alkene, 2,2,5-trimethyl-1-hexene, is a valuable intermediate for further chemical transformations. For example, it can undergo hydroboration-oxidation to yield the anti-Markovnikov alcohol, 2,2,5-trimethylhexan-1-ol, or it can be subjected to ozonolysis to produce smaller carbonyl compounds.
Applications in Polymer Chemistry (e.g., as Initiator or Chain Transfer Agent)
While specific studies on this compound in polymer chemistry are not extensively documented, its structural features suggest potential applications as both a polymerization initiator and a chain transfer agent.
As a sterically hindered alkyl halide, it could potentially serve as an initiator in certain types of cationic polymerizations, particularly for monomers like isobutylene. researchgate.netrsc.orgrsc.org The presence of a Lewis acid co-initiator would be required to generate the initiating carbocation.
In radical polymerizations, alkyl halides can act as chain transfer agents, controlling the molecular weight of the resulting polymer. nsf.govresearchgate.net The efficiency of this compound in this role would depend on the specific monomer and reaction conditions.
Development of Specialized Solvents and Reagents
The physical properties of this compound, such as its boiling point and polarity, are influenced by its branched alkyl structure and the presence of the chlorine atom. algoreducation.comaskmattrab.comchemicalnote.comstudypug.comschoolwires.net While not commonly used as a bulk solvent, its derivatives could find applications as specialized solvents or additives.
Furthermore, this compound can be a precursor for the synthesis of specialized reagents. For example, reaction with tertiary amines can lead to the formation of quaternary ammonium (B1175870) salts. nih.govtaylorandfrancis.comresearchgate.netnih.govgoogle.com These salts can have applications as phase-transfer catalysts or as compounds with biological activity.
Advanced Analytical Methodologies for Detection and Quantification of 1 Chloro 2,2,5 Trimethylhexane
Chromatographic Separations for Complex Mixtures
The separation of 1-Chloro-2,2,5-trimethylhexane from intricate mixtures is predominantly achieved through high-resolution gas chromatography (GC). The choice of GC is dictated by the compound's volatility and thermal stability.
Gas Chromatography (GC) Method Development and Optimization
The development of a robust GC method for this compound hinges on the careful selection and optimization of several key parameters to ensure efficient separation from potential interferences.
Column Selection: The choice of the capillary column's stationary phase is critical. For a non-polar compound like this compound, a non-polar or semi-polar stationary phase is generally preferred. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. The branched nature of this compound will also influence its retention behavior relative to its straight-chain isomers.
Temperature Programming: A programmed temperature ramp is essential for the effective separation of a wide range of components in a mixture. A typical temperature program would start at a relatively low initial oven temperature to allow for the elution of very volatile compounds, followed by a controlled increase in temperature to elute less volatile compounds like this compound in a reasonable time frame with good peak shape.
Carrier Gas and Flow Rate: Helium is a commonly used carrier gas in GC, offering a good balance between efficiency and speed. The linear velocity of the carrier gas is optimized to achieve the best separation efficiency (lowest theoretical plate height).
Injection Technique: A split/splitless injector is typically used. For trace analysis, a splitless injection would be employed to transfer the entire sample onto the column, maximizing sensitivity. For more concentrated samples, a split injection is used to prevent column overload.
A hypothetical optimized GC method for the analysis of this compound is presented in the table below.
| Parameter | Value |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.2 mL/min |
| Oven Program | Initial temperature 40 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
Coupling GC with Advanced Detectors (e.g., Electron Capture Detectors, Mass Spectrometry)
To achieve the necessary sensitivity and selectivity for the detection and quantification of this compound, gas chromatography is coupled with advanced detectors.
Electron Capture Detectors (ECD): The Electron Capture Detector is highly sensitive to compounds containing electronegative atoms, such as the chlorine atom in this compound. measurlabs.com This makes GC-ECD an excellent choice for trace-level analysis of this compound in clean matrices. The ECD offers exceptional sensitivity, often in the picogram (pg) to femtogram (fg) range. However, its response can be non-linear and it is susceptible to interferences from other halogenated compounds.
Mass Spectrometry (MS): The coupling of gas chromatography with mass spectrometry (GC-MS) provides both high sensitivity and, crucially, definitive identification of the analyte. epa.gov In electron ionization (EI) mode, this compound will produce a characteristic mass spectrum with a molecular ion peak and specific fragmentation patterns. The fragmentation of the parent alkane, 2,2,5-trimethylhexane (B165478), would likely involve the loss of methyl and other alkyl fragments. The presence of a chlorine atom in this compound will result in characteristic isotopic patterns for chlorine-containing fragments (35Cl and 37Cl), aiding in its identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target compound.
| Detector | Principle of Operation | Selectivity | Sensitivity |
| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by the capture of electrons by electronegative compounds. | Highly selective for halogenated compounds. | Very high (pg-fg range). |
| Mass Spectrometer (MS) | Ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio. | Highly selective based on mass spectral data. | High (pg range), can be enhanced with SIM. |
Sample Preparation Techniques for Enhanced Analytical Specificity
The analysis of this compound in complex matrices, such as environmental samples (water, soil) or industrial process streams, necessitates a sample preparation step to isolate and concentrate the analyte and remove interfering components.
For aqueous samples, purge-and-trap is a highly effective technique for volatile organic compounds like this compound. In this method, an inert gas is bubbled through the water sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed analytes are introduced into the GC system. This technique offers excellent concentration factors and is widely used in environmental analysis.
For solid or semi-solid samples, such as soil or sediment, Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent (e.g., hexane (B92381) or a hexane/acetone mixture) can be employed. These techniques use elevated temperature and/or pressure to efficiently extract the analyte from the sample matrix. Following extraction, a clean-up step, such as passing the extract through a silica (B1680970) gel or Florisil column, may be necessary to remove polar interferences that could affect the chromatographic analysis. The choice of the specific sample preparation method will depend on the matrix, the concentration of the analyte, and the required detection limits.
Environmental and Green Chemistry Considerations
Potential for Biotransformation and Microbial Degradation
The microbial-mediated breakdown of synthetic compounds is a cornerstone of bioremediation and a key consideration in environmental risk assessment. While specific studies on the microbial degradation of 1-Chloro-2,2,5-trimethylhexane are scarce, the extensive body of research on the biodegradation of alkanes and other chlorinated hydrocarbons provides a basis for predicting its likely fate.
The biodegradation of halogenated compounds can occur under both aerobic and anaerobic conditions, often initiated by enzymatic cleavage of the carbon-halogen bond. eurochlor.org A wide array of microorganisms, including bacteria and fungi, have been shown to degrade chlorinated alkanes. researchgate.net
Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of many alkanes involves oxidation by monooxygenase or dioxygenase enzymes. For chlorinated alkanes, a key enzymatic process is dehalogenation, catalyzed by dehalogenases. These enzymes can cleave the carbon-chlorine bond through hydrolytic or oxidative mechanisms. Following dehalogenation, the resulting alcohol (2,2,5-trimethylhexan-1-ol) would likely enter central metabolic pathways, where it could be further oxidized to an aldehyde and then a carboxylic acid, eventually being mineralized to carbon dioxide and water. The highly branched structure of this compound may, however, pose a challenge for some microbial enzymes, potentially leading to slower degradation rates compared to linear chloroalkanes.
Anaerobic Degradation: In the absence of oxygen, reductive dehalogenation is a primary pathway for the breakdown of chlorinated compounds. This process, also known as halorespiration, involves the use of the chlorinated compound as an electron acceptor. eurochlor.org Specific anaerobic bacteria can catalyze the removal of the chlorine atom, replacing it with a hydrogen atom to form 2,2,5-trimethylhexane (B165478). This alkane could then potentially be degraded further by other anaerobic microorganisms, although the anaerobic degradation of highly branched alkanes is generally a slow process.
Factors Influencing Biodegradation: The efficiency of microbial degradation of this compound in the environment will depend on a multitude of factors, including the presence of suitable microbial populations with the necessary enzymatic machinery, environmental conditions such as pH, temperature, and the availability of other nutrients and electron acceptors. The compound's bioavailability, which can be limited by its low water solubility and potential to sorb to soil organic matter, will also play a crucial role.
Potential Microbial Degradation Pathways and Key Enzymes
| Condition | Initial Step | Key Enzyme Class | Potential Intermediate | Potential Final Products |
| Aerobic | Hydrolytic or Oxidative Dehalogenation | Dehalogenase | 2,2,5-trimethylhexan-1-ol (B1371258) | CO₂, H₂O, Cl⁻ |
| Anaerobic | Reductive Dehalogenation | Reductive Dehalogenase | 2,2,5-trimethylhexane | Methane, CO₂, Cl⁻ |
Future Research Directions and Emerging Areas of Study
Exploration of Novel Catalytic and Stereoselective Synthetic Routes
The synthesis of sterically hindered chloroalkanes such as 1-Chloro-2,2,5-trimethylhexane often presents challenges, including low reactivity and the potential for competing elimination reactions. researchgate.netijrpr.com Future research is anticipated to focus on the development of novel catalytic systems to overcome these hurdles. The exploration of transition-metal-free electrochemical strategies, for instance, could enable efficient cross-coupling reactions involving such unactivated alkyl halides under mild conditions. acs.org
A significant area for advancement lies in stereoselective synthesis. While this compound itself is chiral, developing catalytic methods for the enantioselective synthesis of related chiral alkyl halides is a burgeoning field. mdpi.comnih.gov Research into chiral catalysts could lead to the production of enantiomerically pure forms of this and similar compounds, which is of particular importance in medicinal chemistry where stereochemistry can dramatically impact biological activity. mdpi.comnih.gov
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Approach | Potential Advantages | Key Research Challenges |
|---|---|---|
| Traditional Halogenation | Well-established principles. | Lack of selectivity, harsh reaction conditions. |
| Catalytic Halogenation | Higher selectivity, milder conditions. | Catalyst design for sterically hindered substrates. |
| Stereoselective Synthesis | Access to enantiomerically pure compounds. | Development of effective chiral catalysts and ligands. |
| Electrochemical Methods | Transition-metal-free, mild conditions. | Substrate scope and scalability. |
In-depth Mechanistic Investigations of Complex Transformation Pathways
The reactivity of this compound is heavily influenced by steric hindrance around the carbon-chlorine bond. This structural feature significantly slows down bimolecular nucleophilic substitution (S(_N)2) reactions. acs.orgfiveable.memasterorganicchemistry.com Consequently, under conditions that favor substitution, unimolecular (S(_N)1) pathways, potentially involving carbocation rearrangements, are more likely. fiveable.mequora.com
Future mechanistic studies will likely employ advanced computational and spectroscopic techniques to probe the transition states and intermediates of reactions involving this compound. A deeper understanding of the competition between substitution (S(_N)1, S(_N)2) and elimination (E1, E2) pathways is crucial for controlling reaction outcomes. nih.govlibretexts.org Investigating the influence of solvent, temperature, and the nature of the nucleophile or base on these reaction pathways will be a key area of focus. ijrpr.com
Development of Functionalized Derivatives with Tailored Reactivity
The development of functionalized derivatives of this compound opens up a vast chemical space with the potential for novel applications. Introducing additional functional groups can modulate the compound's physical and chemical properties, leading to materials with tailored reactivity. For instance, the introduction of hydroxyl or amino groups could create precursors for new polymers or pharmacologically active molecules.
Research in this area will likely focus on selective C-H functionalization at positions remote from the chlorine atom, a challenging but highly rewarding endeavor. youtube.com Furthermore, leveraging the existing chloro group for further transformations, despite its low reactivity, will be a key aspect. This could involve the use of highly reactive reagents or the development of catalytic systems capable of activating the sterically hindered C-Cl bond.
Integration into Advanced Materials Science and Niche Chemical Technologies
The unique branched structure of this compound makes it an interesting building block for advanced materials. Its incorporation into polymers could impart specific physical properties, such as altered solubility, thermal stability, or mechanical strength. The bulky trimethylhexane moiety could be used to create materials with defined microscopic voids or to control intermolecular interactions in polymer chains.
Emerging applications for branched carbon nanostructures in areas like energy storage and electronics suggest that derivatives of this compound could serve as valuable precursors or modifiers in these technologies. mdpi.com For example, functionalized derivatives could be used to create specialized coatings or as components in the synthesis of complex molecular architectures for nanotechnology. researchgate.net Further research is needed to explore the potential of this and related compounds in the design of novel functional materials. rsc.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-chloro-2,2,5-trimethylhexane, and how is its structural purity validated experimentally?
- Methodology :
- Synthesis : Use a one-step nucleophilic substitution reaction starting from 2,2,5-trimethylhexanol with thionyl chloride (SOCl₂) or HCl under anhydrous conditions. The reaction mechanism involves SN1 or SN2 pathways, depending on steric hindrance .
- Structural Validation :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm branching patterns and chlorine placement. For example, the chlorine-bearing carbon (C1) will show a downfield shift (~40–50 ppm in -NMR) .
- Mass Spectrometry : Confirm molecular weight (148.67 g/mol) via high-resolution MS and fragmentation patterns .
Q. How do steric and electronic factors influence the reactivity of this compound in elimination and substitution reactions?
- Methodology :
- Elimination (E2) : React with a strong base (e.g., KOH/ethanol). Steric hindrance at the β-hydrogen (due to 2,2,5-trimethyl branching) reduces elimination efficiency, favoring alternative pathways or rearrangements .
- Substitution (SN1/SN2) : Use polar protic solvents (e.g., ethanol) for SN1 (carbocation intermediate) or polar aprotic solvents (e.g., DMSO) for SN2. The bulky 2,2,5-trimethyl group disfavors SN2 due to steric hindrance, making SN1 more likely .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to bacterial DNA gyrase?
- Methodology :
- Molecular Docking : Use software like MOE or AutoDock to simulate interactions with DNA gyrase (PDB ID: 1KZN). Key residues (e.g., Asp73, Thr165) form hydrogen bonds with electronegative groups (e.g., Cl) .
- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding free energy. Compare results with known inhibitors (e.g., ciprofloxacin) to assess potential efficacy .
Q. How can quantitative structure-property relationship (QSPR) models optimize the physicochemical properties of this compound for antimicrobial applications?
- Methodology :
- Descriptor Selection : Use logP (lipophilicity), molar refractivity, and topological surface area (TPSA) as predictors for antimicrobial activity .
- Model Training : Employ neural networks or multivariate regression on datasets of similar chloroalkanes (e.g., 1-chloro-2,4-dimethylhexane) to correlate structure with minimal inhibitory concentration (MIC) .
- Validation : Cross-validate with experimental MIC values against Staphylococcus aureus and Escherichia coli to refine predictions .
Q. What experimental and computational evidence resolves contradictions in the regioselectivity of this compound in free-radical halogenation?
- Methodology :
- Radical Stability Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to compare stabilization energies of tertiary vs. secondary radicals. Bulky methyl groups at C2 and C5 direct halogenation to less hindered positions .
- Experimental Verification : Perform bromination (NBS, light) and analyze product distribution via GC-MS. Tertiary carbons (C2, C5) show lower reactivity due to steric shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
